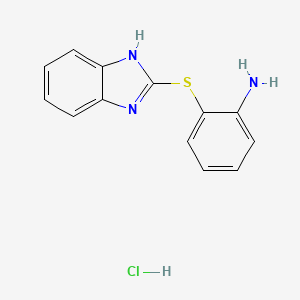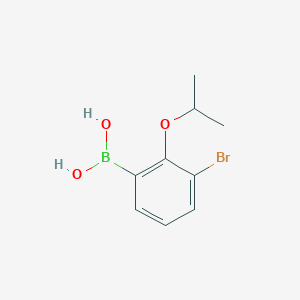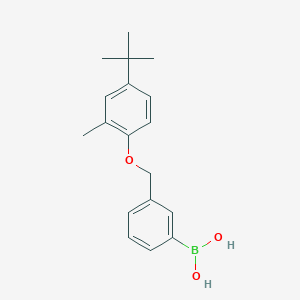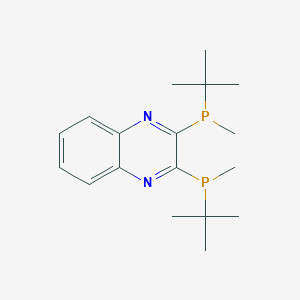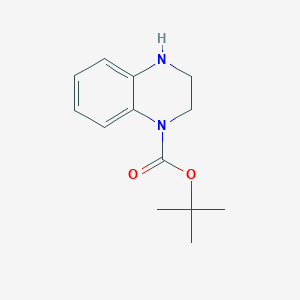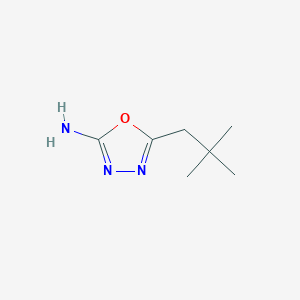
5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine" is a derivative of the 1,3,4-oxadiazole class, which is known for its diverse pharmacological activities. The oxadiazole nucleus is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. This class of compounds has been extensively studied due to their potential as therapeutic agents, including anticancer properties .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives can be achieved through various methods. For instance, the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines under different conditions can yield 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . Another approach involves the microwave irradiation of certain intermediates in the presence of chloroacetyl chloride and phosphoryl oxychloride, leading to cyclized key intermediates that can be further treated with primary or secondary amines to obtain the desired amine derivatives . Additionally, a novel one-pot, four-component condensation reaction has been developed to synthesize 2,5-disubstituted 1,3,4-oxadiazole derivatives efficiently .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives can be characterized using various spectroscopic techniques such as NMR, MS, and IR spectroscopy . X-ray crystallography can also be employed to determine the crystal structure of these compounds, as seen in the synthesis of an energetic material precursor where the compound crystallized in the orthorhombic space group .
Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives can undergo a range of chemical reactions. For example, the Paal–Knorr reaction was used to selectively produce 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine . Other transformations, such as the Curtius rearrangement, have been applied to synthesize sulfonamides and urea derivatives containing isoxazole fragments .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary widely depending on the substituents attached to the core structure. These properties can be studied using techniques like DSC and X-ray crystallography, which provide insights into the thermal behavior and crystal packing of the compounds . The intermolecular hydrogen bonds and π-interactions play a significant role in the stability and reactivity of these molecules .
Applications De Recherche Scientifique
Anticancer Activity
Oxadiazole derivatives have been synthesized and screened for anticancer activity against various cancer cell lines. For instance, a study reports the synthesis of novel oxadiazole analogues exhibiting significant anticancer activity, particularly effective against melanoma, leukemia, breast cancer, and colon cancer cell lines (Ahsan et al., 2014). Another research found specific oxadiazole derivatives displaying optimum antiproliferative activity against prostate cancer, colorectal cancer, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines (Al-Wahaibi et al., 2021).
Antimicrobial and Anti-HIV-1 Activity
Compounds containing the oxadiazole moiety have shown promising antimicrobial and anti-HIV-1 activities. A study highlighted the synthesis of oxadiazole derivatives with significant in vitro activities against Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Some compounds demonstrated potent activity against HIV-1, showcasing the therapeutic potential of oxadiazole derivatives in infectious diseases (El-Emam et al., 2004).
Electronic Structure and Material Applications
Oxadiazole compounds have been studied for their electronic structure and potential applications in material science. Research on new aryl- and alkyl-substituted 1,3,4-oxadiazole-2-thione derivatives provides insights into their molecular orbital calculations, indicating electron delocalization that could be relevant for electronic material applications (Aydogan et al., 2002). Another study explored the morphology control of oxadiazole compounds by introducing amine moieties, finding that these modifications affect the phase structure of oxadiazole derivatives, which is crucial for developing photo- and electro-active materials (Mochizuki et al., 2005).
Synthesis and Structural Studies
The synthesis of oxadiazole derivatives and their structural analysis remain a significant area of research. Studies report on the synthesis techniques and reactions of oxadiazole compounds, providing a foundation for exploring their chemical properties and potential applications in various scientific fields (Patel et al., 2010).
Propriétés
IUPAC Name |
5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-7(2,3)4-5-9-10-6(8)11-5/h4H2,1-3H3,(H2,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJAXKZCBXJOSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN=C(O1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602696 |
Source


|
| Record name | 5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
1016513-12-4 |
Source


|
| Record name | 5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

